3-(Chloromethyl)oxetane

Polymer Chemistry Monomer Synthesis Process Economics

3-(Chloromethyl)oxetane (CAS 87498-55-3) is a four-membered cyclic ether (oxetane) bearing a single chloromethyl substituent at the 3-position of the ring. As a monofunctional oxetane derivative, it serves as both a reactive alkylating agent via the chloromethyl group and a polymerizable strained cyclic ether monomer.

Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
CAS No. 87498-55-3
Cat. No. B1603836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)oxetane
CAS87498-55-3
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESC1C(CO1)CCl
InChIInChI=1S/C4H7ClO/c5-1-4-2-6-3-4/h4H,1-3H2
InChIKeyLIPUPFCIDWQWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)oxetane (CAS 87498-55-3): A 3-Substituted Oxetane Building Block for Polymer and Pharmaceutical Synthesis


3-(Chloromethyl)oxetane (CAS 87498-55-3) is a four-membered cyclic ether (oxetane) bearing a single chloromethyl substituent at the 3-position of the ring . As a monofunctional oxetane derivative, it serves as both a reactive alkylating agent via the chloromethyl group and a polymerizable strained cyclic ether monomer [1]. The compound is a colorless liquid with molecular formula C₄H₇ClO, molecular weight 106.55 g/mol, density ~1.125 g/cm³, and boiling point ~136°C . Unlike the commercially prominent 3,3-bis(chloromethyl)oxetane (BCMO) used extensively in polyoxetane thermoplastic production, 3-(chloromethyl)oxetane is the mono-chloromethylated 3-substituted analog [2].

Monofunctional oxetane monomer for linear polyether synthesis with pendant chloromethyl handles.
Achiral 3-substituted building block; introduces no new stereocenters in drug scaffolds.
Chloromethyl group enables nucleophilic substitution to azide, amine, or carboxylate functionality.

3-(Chloromethyl)oxetane (CAS 87498-55-3): Why 2-Substituted or 3,3-Disubstituted Analogs Cannot Simply Be Interchanged


Substitution pattern on the oxetane ring fundamentally alters both reactivity and physicochemical properties in ways that cannot be compensated by simple stoichiometric adjustment. The 3-substituted oxetane framework preserves achirality—a critical advantage in pharmaceutical development—whereas 2-substituted oxetanes introduce a new stereocenter upon incorporation into molecular scaffolds [1]. In polymer synthesis, poly[3-(chloromethyl)oxetane] exhibits twice the reactivity toward benzoate ion compared to its 2-isomer-derived polymer, a difference attributed to reduced steric hindrance around the reactive chloromethyl side chain when attached at the 3-position [2]. Furthermore, the mono-substituted 3-(chloromethyl)oxetane produces polymers with pendant chloromethyl functionality, whereas 3,3-bis(chloromethyl)oxetane yields crosslinkable or difunctional materials with distinct mechanical and processing characteristics [3]. These substitution-dependent differences mean that generic analog substitution without experimental validation introduces uncontrolled variability in synthetic yield, polymer architecture, and biological target engagement.

2-Sub 2-(Chloromethyl)oxetane introduces a stereocenter; may require chiral separation and alter scaffold properties.
3,3-Di 3,3-Bis(chloromethyl)oxetane (BCMO) yields crosslinkable networks, not linear thermoplastics; architecture differs.
2-Iso poly Poly[2-(chloromethyl)oxetane] shows lower side‑chain reactivity; may impact post‑polymerization functionalization efficiency.

3-(Chloromethyl)oxetane (CAS 87498-55-3): Quantitative Differentiation Evidence Versus Closest Analogs


3-(Chloromethyl)oxetane vs. 2-(Chloromethyl)oxetane: 2.75× Higher Monomer Synthesis Yield

3-(Chloromethyl)oxetane can be synthesized in 22% overall yield via hydroboration-oxidation of 3-chloro-2-chloromethyl-1-propene followed by base-catalyzed cyclization, whereas 2-(chloromethyl)oxetane requires a more complex five-step sequence from 2-propen-1-ol (protection, epoxidation, ring expansion, deprotection, chlorination) yielding only 8% overall [1].

Monomer synthesis yield
Head-to-head
22% vs 8% overall (2.75× higher)
Supports scalable procurement of 3-isomer
Hydroboration-oxidation route; 2-isomer requires 5-step sequence
Polymer Chemistry Monomer Synthesis Process Economics

Poly[3-(chloromethyl)oxetane] vs. Poly[2-(chloromethyl)oxetane]: 2× Reactivity Toward Benzoate Ion

The elastomeric homopolymer poly[3-(chloromethyl)oxetane] exhibits double the reactivity of poly[2-(chloromethyl)oxetane] toward nucleophilic substitution with benzoate ion [1]. Poly[2-(chloromethyl)oxetane] was found to be similar in reactivity to polyepichlorohydrin, establishing a baseline for comparison [1].

Polymer reactivity
Head-to-head
2× higher toward benzoate ion
Supports efficient post-polymerization functionalization
Vs. poly[2-(chloromethyl)oxetane] baseline
Polymer Modification Post-Polymerization Functionalization Reactivity

3-Substituted Oxetanes vs. 2-Substituted Oxetanes: Stereochemical Purity Retention in Drug Scaffolds

Oxetanes substituted only at the 3-position remain achiral, and their introduction into a molecular scaffold does not create a new stereocenter [1]. In contrast, 2-substituted oxetanes inherently introduce stereochemical complexity upon incorporation into drug candidates [1].

Stereochemical impact
Class-level
0 vs 1 new stereocenter
May simplify chiral separation in pharmaceutical research
Achiral 3‑substitution vs. 2‑substituted oxetane
Medicinal Chemistry Drug Discovery Stereochemistry

3-(Chloromethyl)oxetane vs. 3,3-Bis(chloromethyl)oxetane: Monofunctional vs. Difunctional Monomer Architecture

3-(Chloromethyl)oxetane is a monofunctional monomer bearing a single chloromethyl group, yielding linear elastomeric homopolymers with pendant chloromethyl functionality [1]. In contrast, 3,3-bis(chloromethyl)oxetane (BCMO) is a difunctional monomer that can undergo crosslinking and is commercially used in the manufacture of Pentaplast thermoplastic resins [2]. BCMO polymerization proceeds at 55–95°C in chlorobenzene under homogeneous conditions [3].

Monomer functionality
Class-level
1 vs 2 chloromethyl groups
Dictates linear vs crosslinkable architecture
Monofunctional (3‑CMO) vs. BCMO
Polymer Architecture Thermoplastic vs. Thermoset Material Design

Oxetane Ring vs. Epoxide: ~10³× Slower Hydroxide Reactivity Enabling Synthetic Stability

The four-membered oxetane ring reacts with hydroxide anion approximately 10³ times more slowly than the three-membered epoxide (oxirane) ring [1]. This kinetic stability arises from the lower ring strain of oxetane (~106 kJ·mol⁻¹) compared to epoxide .

Oxetane vs epoxide
Class-level
~10³× slower ring‑opening
Supports multi-step synthetic compatibility
Kinetic stability enables functionalization without premature ring degradation
Reaction Selectivity Ring-Opening Kinetics Synthetic Compatibility

3-(Chloromethyl)oxetane (CAS 87498-55-3): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Scenario 1: Synthesis of Linear Polyether Elastomers with Pendant Reactive Handles

3-(Chloromethyl)oxetane is polymerized to yield poly[3-(chloromethyl)oxetane], an elastomeric homopolymer bearing reactive chloromethyl side chains. This material undergoes nucleophilic substitution with benzoate ion at twice the rate of poly[2-(chloromethyl)oxetane] [4], enabling efficient post-polymerization functionalization to introduce carboxylates, azides, amines, or other nucleophiles. Procurement is justified when the target is a linear, functionalizable polyether where the enhanced side-chain reactivity of the 3-isomer-derived polymer provides a measurable processing advantage.

Scenario 2: Pharmaceutical Building Block Requiring Stereochemical Simplicity

As a 3-substituted oxetane, 3-(chloromethyl)oxetane introduces zero new stereocenters upon incorporation into drug candidates, unlike 2-substituted oxetanes which inherently add stereochemical complexity [4]. This achiral property streamlines synthesis, purification, and regulatory filing. Procurement is indicated for medicinal chemistry programs where the oxetane serves as a carbonyl bioisostere or solubility-enhancing motif and stereochemical control is a critical development parameter.

Scenario 3: Energetic Binder Precursor via Azide Functionalization

The chloromethyl group of 3-(chloromethyl)oxetane-based polymers can be converted to azidomethyl functionality for energetic material applications. Related poly[3,3-bis(chloromethyl)oxetane] (PBCMO) has been successfully converted to carboxylated poly[3,3-bis(3-azidomethyl)oxetane] (PBAMO) copolymers via substitution with potassium carboxylate and sodium azide in DMSO, producing promising prepolymers for energetic binders [4]. The mono-chloromethyl analog 3-(chloromethyl)oxetane offers a route to lower crosslink-density energetic polyethers with tunable azide content. Procurement is appropriate for propellant and explosive formulation research requiring linear energetic binders.

Scenario 4: Synthesis of Spirocyclic and Fused Heterocyclic Scaffolds

3-(Chloromethyl)oxetane serves as an alkylating agent for constructing spirocyclic oxetane-containing frameworks. Related methodology demonstrates that spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, can be converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid, enabling access to expanded spirocyclic oxetane-fused benzimidazoles [4]. The chloromethyl handle provides a versatile entry point for N-alkylation or C-alkylation to install the oxetane ring onto diverse heterocyclic cores. Procurement is justified for discovery chemistry programs exploring three-dimensional, sp³-rich chemical space.

Application
Selection Property
Validation Focus
Linear polyether elastomers
3‑substituted monofunctional monomer
Post‑polymerization reactivity of pendant chloromethyl groups
Pharmaceutical building block
Achiral 3‑substitution preserves stereochemical simplicity
Stereochemical purity retention in drug‑scaffold incorporation
Energetic binder precursor
Chloromethyl‑to‑azide conversion handle
Tunable azide content in linear energetic polyethers
Spirocyclic heterocycle synthesis
Chloromethyl alkylating handle for oxetane ring installation
Formation of spirocyclic and fused oxetane‑containing scaffolds

Technical Documentation Hub

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